molecular formula C12H18ClNO3 B13998604 Benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 5446-69-5

Benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride

Katalognummer: B13998604
CAS-Nummer: 5446-69-5
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: JQRMPIRAOIXOIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Dimethylaminoethyl 4-methoxybenzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of 4-methoxybenzoic acid, where the carboxyl group is esterified with 2-dimethylaminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-dimethylaminoethyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-dimethylaminoethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of 2-dimethylaminoethyl 4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Dimethylaminoethyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .

Wissenschaftliche Forschungsanwendungen

2-Dimethylaminoethyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 2-dimethylaminoethyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Dimethylaminoethyl 4-methoxybenzoate is unique due to its specific ester linkage and the presence of both dimethylamino and methoxy groups. These functional groups contribute to its distinct chemical and biological properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

5446-69-5

Molekularformel

C12H18ClNO3

Molekulargewicht

259.73 g/mol

IUPAC-Name

2-(dimethylamino)ethyl 4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-13(2)8-9-16-12(14)10-4-6-11(15-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H

InChI-Schlüssel

JQRMPIRAOIXOIK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.